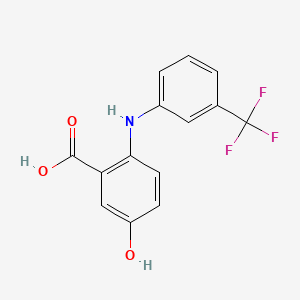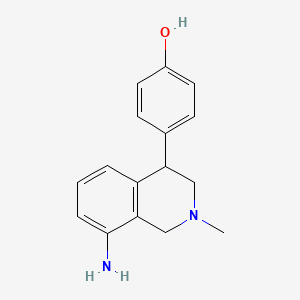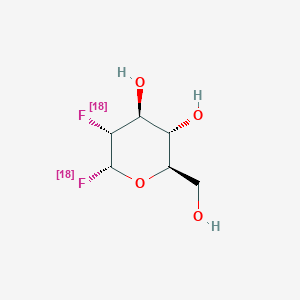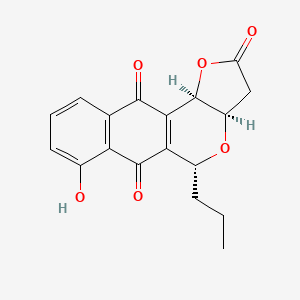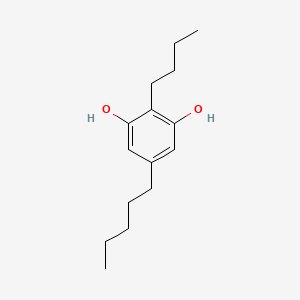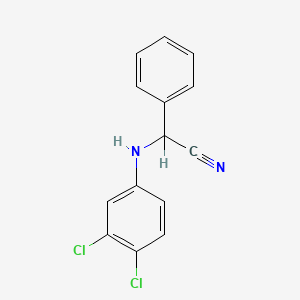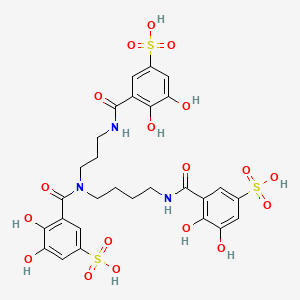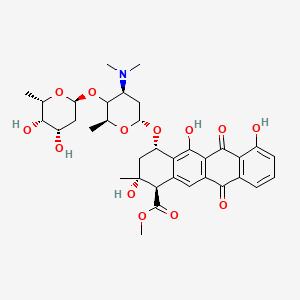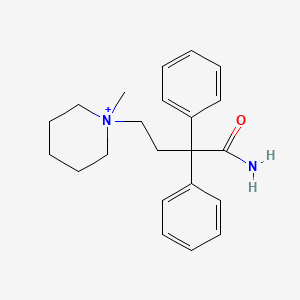
Fenpiverinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-1-piperidin-1-iumyl)-2,2-diphenylbutanamide is a diarylmethane.
Scientific Research Applications
Anticholinergic Properties
Fenpiverinium exhibits anticholinergic properties, specifically blocking the increase in frequency of phasic-rhythmic contractions and tonic tension development induced by acetylcholine. This property was highlighted in a study examining the effects of fenpiverinium on isolated human preparations of the upper urinary tract. The study found that fenpiverinium does not influence spontaneous phasic activity or activation by high potassium or norepinephrine (Hertle & Nawrath, 1984).
Antispasmodic Activity
Fenpiverinium, in combination with other drugs, has shown antispasmodic activity. One study found that fenpiverinium potentiated the antispasmodic activity of pitofenone and diclofenac against acetylcholine-induced contractions in rat colon, suggesting its effectiveness as part of an antispasmodic formulation (Kulkarni, Ninan, & Singh, 1998).
Role in Combined Drug Formulations
Studies have also evaluated fenpiverinium as part of combined drug formulations. For example, a clinical evaluation of Diclofenac + Pitofenone + Fenpiverinium combination demonstrated its superiority in reducing pain intensity in biliary and ureteric colic, indicating its potential role in pain management formulations (Chaudhary & Gupta, 1999).
Synergistic Effects in Medication
Fenpiverinium, in combination with pitofenone and diclofenac, has shown synergistic effects in reducing prostaglandin levels and spasms related to colic. This was observed in a study assessing the efficacy of the combination in ureteric, biliary, and intestinal colic, indicating its potential in enhancing the effectiveness of other spasmolytic and anti-inflammatory agents (Golhar & Gupta, 1999).
Pharmaceutical Analysis and Stability
Research also includes the development of analytical methods for estimating fenpiverinium in pharmaceutical products. One study developed a RP-HPLC method for estimating low content of Fenpiverinium bromide in combination with other drugs, contributing to the quality control in pharmaceutical manufacturing (Vijayalakshmi & Anbazhagan, 2011).
properties
CAS RN |
258329-46-3 |
|---|---|
Product Name |
Fenpiverinium |
Molecular Formula |
C22H29N2O+ |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide |
InChI |
InChI=1S/C22H28N2O/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25)/p+1 |
InChI Key |
QDIYJDPBMZUZEH-UHFFFAOYSA-O |
SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Other CAS RN |
258329-46-3 |
synonyms |
1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide fenpipramide methobromide fenpiverinium fenpiverinium bromide Resantin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)
